2,9-Dichloro-1-nonene

Description

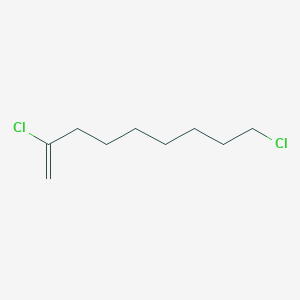

Structure

3D Structure

Properties

IUPAC Name |

2,9-dichloronon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Cl2/c1-9(11)7-5-3-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSLDMVBPIVEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641083 | |

| Record name | 2,9-Dichloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-14-7 | |

| Record name | 2,9-Dichloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,9 Dichloro 1 Nonene

Regioselective and Stereoselective Synthesis Pathways

Achieving the desired regiochemistry in the dichlorination of a nonene precursor is a primary hurdle. The two chlorine atoms need to be introduced at the C2 and C9 positions specifically.

Vicinal Dichlorination Approaches

A plausible strategy for the synthesis of 2,9-dichloro-1-nonene could involve the selective dichlorination of a suitable precursor like 1,8-nonadiene. The challenge lies in achieving dichlorination at one double bond while leaving the other intact, followed by selective chlorination of the terminal methyl group.

A more direct, albeit challenging, approach would be the dichlorination of 1-nonene (B85954). Standard dichlorination of alkenes typically proceeds via an electrophilic addition mechanism, leading to a vicinal dichloride (1,2-dichlorononane). rsc.org To obtain this compound, a method that facilitates both vinylic and remote aliphatic chlorination is required.

Recent advancements in organocatalysis have shown promise in controlling the stereoselectivity of dichlorination reactions. For instance, the use of cinchona alkaloid-based organocatalysts in combination with an electrophilic chlorine source like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and a nucleophilic chloride source such as triethylsilyl chloride (TES-Cl) has enabled highly enantioselective dichlorination of unfunctionalized alkenes. nih.gov While this method typically yields vicinal dichlorides, modifications to the substrate or catalyst could potentially alter the regioselectivity.

A potential, though not directly reported, pathway could involve the use of a directing group to guide chlorination to the C2 and C9 positions.

| Precursor | Reagents | Potential Product | Key Challenge |

| 1,8-Nonadiene | Cl₂, controlled conditions | Mixture of dichlorinated isomers | Achieving selective dichlorination at one terminus and the remote end. |

| 1-Nonene | Modified dichlorination reagent | This compound | Overcoming the preference for vicinal dichlorination. |

Radical-Mediated Halogenation and Functionalization

Free radical halogenation offers an alternative pathway for introducing chlorine atoms onto an alkane or alkene backbone. iitk.ac.in The chlorination of alkanes with molecular chlorine under UV light or heat proceeds via a radical chain mechanism. libretexts.org However, this method often lacks selectivity, leading to a mixture of products. chemistrysteps.com

For the synthesis of this compound, a potential strategy could start with 9-chloro-1-nonene. Subsequent radical chlorination would then need to be selective for the C2 position. The presence of the double bond complicates this, as allylic chlorination at C3 would be a competing reaction. The selectivity of radical chlorination can be influenced by the solvent and the nature of the radical initiator. researchgate.net For instance, the use of specific solvents can lead to the formation of solvent-complexed chlorine atoms which exhibit different selectivity compared to free chlorine atoms. researchgate.net

Another approach could be the radical addition of a chlorine-containing species across the double bond of a precursor that already contains a chlorine atom at the C9 position. However, controlling the regioselectivity of such an addition to yield a vinylic chloride is challenging.

| Precursor | Radical Initiator/Reagent | Expected Major Product(s) | Selectivity Challenge |

| 9-Chloro-1-nonene | Cl₂/UV light | Mixture including this compound, 3,9-dichloro-1-nonene, and polychlorinated products | Directing the second chlorination specifically to the C2 position. |

| 1-Nonene | Radical chlorinating agent with remote functionalization capability | Mixture of monochloro- and dichloro-nonenes | Achieving dichlorination at the desired 2 and 9 positions. |

Olefin Metathesis Strategies for Chain Elongation

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. wikipedia.org A cross-metathesis reaction could potentially be employed to construct the this compound skeleton. For example, the cross-metathesis of 1,2-dichloroethene with a long-chain terminal alkene like 8-chloro-1-octene could, in principle, yield the desired product. However, the cross-metathesis involving vinyl halides can be challenging. rsc.org

Recent developments have shown that molybdenum-based catalysts can be effective in the cross-metathesis of electron-deficient alkenes, which could be relevant for reactions involving chloro-substituted olefins. nih.gov The success of this strategy would depend on the relative reactivity of the two alkene partners and the ability of the catalyst to promote the desired cross-coupling over self-metathesis. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| 1,2-Dichloroethene | 8-Chloro-1-octene | Grubbs or Schrock-type catalyst | This compound |

| Vinyl chloride | 9-Chloro-1-nonene | Specialized metathesis catalyst | This compound |

Catalytic Synthesis Routes

Catalytic methods offer the potential for more selective and efficient syntheses.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a range of possibilities for the selective formation of C-Cl bonds. For instance, palladium-catalyzed reactions are widely used for cross-coupling. A hypothetical route could involve the coupling of a suitable organometallic reagent derived from a nonene precursor with a chlorine source.

More directly, transition metal-catalyzed dichlorination of alkenes has been an area of active research. Iron-catalyzed vicinal dichlorination of terminal alkenes using FeCl₃ as the catalyst, LiCl as the chloride source, and air as the oxidant has been reported to be highly chemoselective. bohrium.comresearchgate.net While this method typically yields 1,2-dichlorides, modification of the ligand environment around the metal center could potentially alter the regioselectivity.

Palladium-catalyzed remote C(sp³)-H chlorination of alkenes has also been developed, which allows for the introduction of a chlorine atom at a position distant from the double bond. nih.gov A strategy could be envisioned where 1-nonene is first chlorinated at the C9 position using such a method, followed by a selective vinylic chlorination.

| Catalyst System | Substrate | Potential Outcome | Reference for Analogy |

| FeCl₃/LiCl/air | 1,8-Nonadiene | Selective dichlorination at one double bond | bohrium.comresearchgate.net |

| Pd-catalyst/CuCl₂ | 1-Nonene | Remote C9 chlorination | nih.gov |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool for stereoselective halogenation reactions. nih.govthieme.de As mentioned earlier, chiral organocatalysts can mediate the enantioselective dichlorination of alkenes. nih.gov These reactions typically proceed through the activation of an electrophilic chlorine source by the catalyst.

A phosphine-catalyzed vicinal dichlorination of functionalized olefins using sulfuryl chloride has also been reported, showing good to excellent yields and diastereoselectivities. rsc.org While these methods are highly effective for vicinal dichlorination, their application to achieve a 2,9-dichlorination pattern would require significant modification of the substrate to direct the chlorination to the remote position. One hypothetical approach could involve a substrate with a directing group that can interact with the organocatalyst and position the chlorinating agent for reaction at the C9 position after an initial vinylic chlorination.

| Catalyst Type | Chlorine Source | Substrate Type | Potential for 2,9-Dichlorination |

| Cinchona alkaloid derivative | DCDMH/TES-Cl | Unfunctionalized alkenes | Low, unless substrate is modified for remote functionalization. |

| Phosphine | SO₂Cl₂ | Functionalized olefins | Low, would require a directing group strategy. |

Chemoenzymatic and Biocatalytic Considerations in Synthesis

The integration of enzymatic methods into the synthesis of halogenated compounds offers significant advantages in terms of selectivity and sustainability. researchgate.net Biocatalysis operates under mild reaction conditions, often in aqueous media, which can reduce the environmental impact of chemical processes. researchgate.netresearchgate.net For a molecule like this compound, with two distinct chlorination sites, the high degree of chemo-, regio-, and stereoselectivity offered by enzymes is particularly attractive.

Several classes of enzymes are pertinent to the potential synthesis of this compound. Halogenating enzymes, particularly haloperoxidases and flavin-dependent halogenases, are capable of incorporating chlorine atoms into organic substrates. nih.govbeilstein-journals.org Vanadium-dependent haloperoxidases, for example, can utilize chloride ions and hydrogen peroxide to generate a reactive chlorine species for the halogenation of alkenes. beilstein-journals.orgorganic-chemistry.org Flavin-dependent halogenases (FDHs) represent another powerful class of biocatalysts that can catalyze the precise installation of carbon-halogen bonds. nih.gov

A hypothetical chemoenzymatic approach to this compound could involve the use of an engineered enzyme to selectively chlorinate a precursor molecule. For instance, a long-chain alkene or alcohol could be chlorinated at the C9 position by a selective halogenase. Subsequent chemical steps could then be employed to install the 2-chloro-1-ene functionality. The primary challenge in such an approach lies in discovering or engineering an enzyme with the desired regioselectivity for a long, unactivated aliphatic chain. Directed evolution and rational protein design are powerful tools that could be employed to tailor an enzyme for this specific transformation.

Another biocatalytic strategy could involve the enzymatic resolution of a racemic mixture of a chlorinated precursor, allowing for the synthesis of an enantiomerically pure version of this compound. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols and esters and could potentially be applied to a chlorinated intermediate in a synthetic pathway.

The table below summarizes potential biocatalytic approaches and the associated challenges.

| Biocatalytic Approach | Enzyme Class | Potential Role in Synthesis | Key Challenges |

| Selective Chlorination | Haloperoxidases, Flavin-Dependent Halogenases | Direct chlorination of a nonene or nonanol precursor at the C9 position. | Achieving high regioselectivity on a long, flexible alkyl chain; enzyme stability and cofactor requirements. |

| Kinetic Resolution | Lipases, Esterases | Resolution of a racemic chlorinated intermediate (e.g., a chlorohydrin or chloro-alcohol). | Synthesis of the racemic substrate; finding an enzyme with high enantioselectivity. |

| Cascade Reactions | Multiple enzymes (e.g., an alcohol dehydrogenase and a halogenase) | Multi-step transformation in a one-pot setup to improve efficiency. | Enzyme compatibility (pH, temperature, cofactors); substrate and product inhibition. |

Process Optimization and Scalability for Research Applications

The transition of a synthetic route from a theoretical concept to a practical laboratory procedure requires careful optimization of reaction parameters to ensure efficiency, reproducibility, and safety. For the research-scale synthesis of this compound, several key aspects of process optimization would need to be considered for any of the plausible synthetic routes.

For a multi-step chemical synthesis, each step would be optimized individually. This includes the screening of catalysts, solvents, and reaction temperatures to maximize the yield and minimize the formation of byproducts. For instance, in a transition metal-catalyzed cross-coupling reaction, the choice of ligand, metal precursor, and base can have a profound impact on the reaction outcome. Catalyst loading is another critical parameter to optimize, balancing reaction rate and cost.

In the context of the proposed synthetic routes, the purification of intermediates is a significant consideration. The similarity in polarity between the desired product and potential byproducts, such as isomers or over-chlorinated compounds, might necessitate advanced purification techniques like preparative high-performance liquid chromatography (HPLC) in addition to standard column chromatography.

The scalability of the synthesis from milligram to gram scale for research purposes also requires attention. Reactions that are facile on a small scale may present challenges, such as exotherms or mixing issues, when scaled up. Therefore, a robust and well-understood reaction is crucial. For photochemical or electrochemical steps, the reactor design becomes a critical factor in ensuring uniform irradiation or current distribution for consistent results upon scale-up.

The following table outlines key parameters for optimization in a hypothetical synthetic step for this compound.

| Parameter | Objective | Typical Range/Variables to Screen |

| Catalyst | Maximize yield and selectivity | Different metal centers (e.g., Pd, Cu, Fe), ligands, and catalyst loading (0.1-10 mol%). bohrium.comthieme-connect.de |

| Solvent | Ensure substrate solubility and promote reaction | Aprotic (e.g., THF, Dioxane), polar aprotic (e.g., DMF, DMSO), or protic solvents. |

| Temperature | Optimize reaction rate and minimize side reactions | -78 °C to reflux temperature of the solvent. |

| Concentration | Improve reaction kinetics and minimize bimolecular side reactions | 0.01 M to 1 M. |

| Purification Method | Isolate the product with high purity | Flash column chromatography, preparative TLC, HPLC, distillation. |

By systematically addressing these optimization and scalability considerations, a reliable and efficient synthesis of this compound can be developed for research applications, paving the way for further investigation of its chemical properties and potential uses.

Mechanistic Investigations of 2,9 Dichloro 1 Nonene Reactivity

Electrophilic Additions at the Alkene Moiety

The electron-rich pi bond of the alkene in 2,9-dichloro-1-nonene is susceptible to attack by electrophiles. These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The regioselectivity and stereochemistry of these additions are key aspects of their mechanistic investigation.

Kinetics and Thermodynamics of Addition Reactions

The addition of an electrophile (E-Nu) to an alkene is a process that can be under either kinetic or thermodynamic control. libretexts.org The first step, the attack of the alkene on the electrophile to form a carbocation, is typically the rate-determining step. libretexts.org

In the case of this compound, the addition of an electrophile like HBr would lead to two possible carbocation intermediates. The stability of these carbocations dictates the reaction pathway. The formation of a more stable carbocation will have a lower activation energy and thus proceed at a faster rate.

| Reaction Step | Intermediate | Relative Stability | Control |

| Protonation at C1 | Secondary Carbocation at C2 | More Stable | Kinetic & Thermodynamic Product |

| Protonation at C2 | Primary Carbocation at C1 | Less Stable | - |

This table is illustrative and based on general principles of carbocation stability.

The reaction energy diagram for the electrophilic addition to this compound would show a lower activation energy for the pathway leading to the more stable secondary carbocation. This pathway is favored under both kinetic (lower activation energy) and thermodynamic (more stable product) control. libretexts.org

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of electrophilic addition to an alkene can result in syn- or anti-addition of the electrophile and nucleophile across the double bond. libretexts.org For non-cyclic alkenes where a carbocation intermediate is formed, the nucleophile can typically attack from either face of the planar carbocation, leading to a mixture of stereoisomers. chemistrysteps.com

In the case of this compound, the addition of an electrophile that generates a new stereocenter at C2 will likely result in a racemic mixture of products, assuming no pre-existing chirality in the molecule or reagents. The transition state for the nucleophilic attack on the carbocation intermediate is what determines the stereochemical outcome. If the intermediate is a free carbocation, attack from both sides is equally probable. chemistrysteps.com

Nucleophilic Substitution Reactions of the Dichloro-Functionality

This compound possesses two carbon-chlorine bonds, at a vinylic position (C2) and a primary position (C9). These sites are susceptible to nucleophilic attack, proceeding through either concerted (SN2) or stepwise (SN1) mechanisms. byjus.comlibretexts.org

Concerted and Stepwise Mechanisms

The mechanism of nucleophilic substitution is heavily influenced by the nature of the substrate.

At C9 (Primary Halide): The primary chloroalkane at the C9 position is expected to readily undergo a concerted SN2 reaction. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

At C2 (Vinylic Halide): Vinylic halides, like the one at C2, are generally unreactive towards both SN1 and SN2 reactions. An SN2 reaction is difficult due to the steric hindrance of the double bond and the increased strength of the C-Cl bond due to the sp2 hybridization of the carbon. An SN1 reaction is also disfavored because the resulting vinylic carbocation is highly unstable.

| Position | Substrate Type | Favored Mechanism | Relative Rate |

| C9 | Primary Alkyl Halide | SN2 | Faster |

| C2 | Vinylic Halide | Generally Unreactive | Slower |

This table provides a qualitative comparison based on established principles of nucleophilic substitution.

Influence of Steric and Electronic Factors on Reactivity

Steric and electronic factors play a crucial role in determining the reactivity of the two chloro-substituents.

Steric Hindrance: The primary chloride at C9 is sterically accessible, favoring the backside attack required for an SN2 reaction. chemistryhall.com In contrast, the C2 position is part of the alkene, and the pi system can sterically hinder the approach of a nucleophile for a backside attack.

Electronic Effects: The chlorine atom is an electron-withdrawing group. At the C2 position, this inductive effect deactivates the double bond towards electrophilic attack to some extent. At the C9 position, the electron-withdrawing nature of the chlorine polarizes the C-Cl bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.

Rearrangement Reactions and Isomerization Pathways

The structure of this compound allows for the possibility of rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. For instance, during electrophilic addition, a less stable carbocation could potentially rearrange to a more stable one via a hydride or alkyl shift. However, in the case of protonation of this compound, the initially formed secondary carbocation at C2 is already the most stable option along the carbon chain, making a rearrangement less likely.

Isomerization of the double bond from the terminal position (1-nonene) to an internal position could be catalyzed by acids or metals. This would lead to a mixture of isomers, such as 2,9-dichloro-2-nonene. The relative stability of the isomers would determine the equilibrium position, with more substituted internal alkenes generally being more thermodynamically stable. masterorganicchemistry.com

Olefin Migrations

The isomerization of the double bond in this compound from the terminal C1=C2 position to internal positions is a thermodynamically plausible process, though kinetically controlled by the choice of catalyst and reaction conditions. The presence of a chlorine atom on the double bond significantly influences the electronic properties and, consequently, the migratory aptitude of the olefin.

Transition metal catalysts, particularly those based on cobalt, rhodium, and palladium, are known to facilitate olefin isomerization. The general mechanism often involves the formation of a metal-hydride species which reversibly adds across the double bond. For this compound, a catalyst would need to overcome the electronic effects of the vinyl chloride.

While specific studies on this compound are not prevalent in the literature, the behavior of similar 2-halo-1-alkenes can provide insights. The isomerization can proceed through different pathways depending on the catalytic system employed. For instance, cobalt-catalyzed isomerizations of alkenes can occur via a metal-hydride insertion-elimination mechanism or a metal hydride hydrogen atom transfer (MHAT) mechanism. thieme-connect.com In the context of this compound, the electron-withdrawing nature of the chlorine atom at C2 would likely disfavor the formation of a partial positive charge at this position during a migratory insertion step, potentially hindering the reaction or directing the regioselectivity of the metal-hydride addition.

Photochemical methods can also induce E/Z isomerization of chloro-substituted olefins, as has been demonstrated for 2-chloro-5-methylpyridine-3-olefin derivatives. nih.gov While this primarily addresses geometric isomerization, it highlights the potential for light-induced transformations of the double bond in this compound.

Table 1: Comparison of Potential Olefin Isomerization Mechanisms

| Mechanism | Key Intermediates | Influence of 2-Chloro Substituent |

| Metal-Hydride Insertion-Elimination | Metal-alkyl species | Electron-withdrawing Cl may disfavor carbocationic character at C2. |

| Metal Hydride Atom Transfer (MHAT) | Carbon radical and reduced metal complex | The stability of the resulting radical intermediate would be a key factor. |

| Photochemical Isomerization | Excited triplet state | Can lead to E/Z isomerization without positional change. |

Halogen Migrations and Cyclization Tendencies

The bifunctional nature of this compound, with two chlorine atoms at distant positions, presents the possibility of intramolecular reactions, including halogen migration and cyclization.

Halogen Migration: Halogen migration is not a commonly observed uncatalyzed process under standard conditions. However, under radical or certain transition-metal-catalyzed conditions, 1,n-halogen shifts can occur. For this compound, a 1,8-hydride shift followed by halide elimination could conceptually lead to an isomeric dichloroalkene, though this is a high-energy process. More plausible are radical-mediated pathways where a carbon radical generated at one end of the chain could lead to a series of intramolecular hydrogen abstractions, potentially resulting in the apparent migration of the radical center and subsequent halogen trapping.

Cyclization Tendencies: The presence of two electrophilic carbon centers (C2 and C9) and a nucleophilic double bond allows for potential intramolecular cyclization reactions. The formation of a nine-membered ring through an intramolecular reaction is, however, entropically and enthalpically disfavored compared to the formation of five- or six-membered rings.

One possible pathway is a radical cyclization. Homolytic cleavage of the C9-Cl bond could generate a primary alkyl radical. This radical could then, in principle, add to the double bond at C1. This would be a 9-endo-trig cyclization, which is generally disfavored according to Baldwin's rules, although exceptions exist for radical processes. A photoinduced chloroamination cyclization cascade has been reported for N-(allenyl)sulfonylamides, leading to five-membered rings, which underscores the potential of radical cyclizations in related systems. nih.gov

Another possibility is an intramolecular Friedel-Crafts-type alkylation if the chain were to interact with an aromatic solvent in the presence of a Lewis acid, though this is highly speculative for an aliphatic chain. More relevant are intramolecular couplings. For instance, the reaction of dihaloalkanes with sodium tetrasulfide can lead to cyclic polysulfides, with the ring size being influenced by reaction conditions. kglmeridian.com Similarly, intramolecular Wurtz-type reactions of dihaloalkanes in the presence of lithium amalgam have been used to synthesize cyclic alkanes, although yields for larger rings are often low. google.com

Given the long chain separating the two functional groups, intermolecular reactions leading to oligomers or polymers would likely be a significant competing pathway under conditions that promote cyclization.

Organometallic Transformations and Coordination Chemistry

The vinylic chloride at C2 and the primary alkyl chloride at C9 are both potential sites for organometallic transformations. The reactivity of the vinylic chloride is expected to be higher in many cross-coupling reactions.

Ligand Exchange and Insertion Reactions

In the context of a catalytic cycle, this compound could act as a ligand for a transition metal center. The double bond can coordinate to the metal, and this coordination is the first step in many catalytic transformations.

Ligand Exchange: Ligand exchange is a fundamental step in organometallic catalysis where one ligand is replaced by another. nih.gov In a cross-coupling reaction, the oxidative addition of the C-Cl bond to a low-valent metal center is often preceded or followed by ligand exchange processes involving phosphines, solvent molecules, or other species in the reaction mixture. The nature of the ligands on the metal center dramatically influences its reactivity towards this compound.

Insertion Reactions: Migratory insertion of the alkene into a metal-hydride or metal-carbon bond is a key step in many catalytic processes, including polymerization and hydroformylation. acs.org In the case of this compound, the insertion of the C1=C2 double bond into a metal-hydride bond would lead to a metal-alkyl intermediate, which is central to the olefin migration mechanism discussed earlier. Insertion of the double bond into a metal-carbon bond is a key step in many carbon-carbon bond-forming reactions. The regioselectivity of this insertion would be influenced by both steric and electronic factors, including the presence of the C2-chloro substituent.

Catalytic Cycles Involving this compound as Substrate

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and vinyl chlorides are competent electrophiles in many such reactions, particularly with nickel and palladium catalysts. nih.govacs.orgacs.orgthieme-connect.comwisc.eduacs.orgnih.gov A general catalytic cycle for a cross-coupling reaction, such as a Suzuki or Negishi coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comresearchgate.net

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). The vinylic C2-Cl bond is generally more reactive in oxidative addition than the primary alkyl C9-Cl bond. This step would form a vinyl-metal(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc reagent) then undergoes transmetalation with the metal(II) complex, transferring its organic group to the metal center and displacing the halide.

Reductive Elimination: The two organic groups on the metal center then couple and are eliminated, forming the final product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

The presence of the second C9-Cl bond in this compound introduces the possibility of intramolecular side reactions or sequential cross-coupling. If the first coupling occurs at the C2 position, the resulting product would still contain a primary alkyl chloride at C9, which could potentially undergo a second, slower cross-coupling reaction under appropriate conditions. Alternatively, an intramolecular reaction could occur if a suitable organometallic species is formed at one end of the chain that can react with the other end.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Organometallic Reagent (R-M) | Catalyst | Potential Product at C2 |

| Suzuki Coupling | R-B(OR)₂ | Pd or Ni | 2-R-9-chloro-1-nonene |

| Negishi Coupling | R-ZnX | Pd or Ni | 2-R-9-chloro-1-nonene |

| Stille Coupling | R-SnR'₃ | Pd | 2-R-9-chloro-1-nonene |

| Sonogashira Coupling | R-C≡CH | Pd/Cu | 2-(alkynyl)-9-chloro-1-nonene |

The selective functionalization of one of the two chloro-substituents would be a key challenge and opportunity in the synthetic application of this compound. The higher reactivity of the vinylic chloride would likely allow for selective coupling at the C2 position, leaving the C9 chloride available for subsequent transformations.

Based on a comprehensive search of available scientific literature, there is no specific information or research data available for the chemical compound This compound . Consequently, it is not possible to generate an article detailing its applications in complex molecular architecture synthesis as outlined.

The requested topics, including its use as a monomer and cross-linking agent in polymer science, a precursor for macrocycles and heterocycles, or as a chiral building block in asymmetric synthesis, are not documented for this specific compound in the reviewed sources. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables for "this compound" cannot be fulfilled.

Applications of 2,9 Dichloro 1 Nonene in Complex Molecular Architecture Synthesis

Chiral Building Block in Asymmetric Synthesis

Enantioselective Transformations

There is no available research data on the use of 2,9-Dichloro-1-nonene in enantioselective transformations. Consequently, no information can be provided on specific catalysts, reaction conditions, or the stereochemical outcomes of such reactions.

Auxiliary-Mediated Chiral Induction

No studies have been found that describe the application of chiral auxiliaries to this compound to induce stereoselectivity. Therefore, a discussion of the types of auxiliaries used or the diastereomeric ratios achieved is not possible.

Scaffold for Pharmaceutical and Agrochemical Intermediates

There is no documented evidence of this compound being utilized as a foundational structure for the synthesis of intermediates in the pharmaceutical or agrochemical sectors.

Computational and Theoretical Studies on 2,9 Dichloro 1 Nonene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations, typically employing Density Functional Theory (DFT) or other high-level ab initio methods, can elucidate the distribution of electrons and the energies of molecular orbitals, which in turn govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For 2,9-dichloro-1-nonene, the presence of the electron-withdrawing chlorine atoms and the π-system of the double bond significantly influences the FMOs.

Calculations would likely show that the HOMO is primarily localized around the C=C double bond, making this region susceptible to electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the antibonding σ* orbitals of the C-Cl bonds, indicating that these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of the molecule; a larger gap generally implies lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -9.85 | C1=C2 π-orbital |

| LUMO | -0.75 | C2-Cl and C9-Cl σ*-orbitals |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations can provide reliable estimates of BDEs, offering insights into the weakest bonds within a molecule and potential fragmentation pathways. In this compound, the C-Cl bonds and the various C-H bonds would be of particular interest.

The BDE for the C-Cl bond at the allylic position (C2) would be expected to be lower than that at the primary position (C9) due to the resonance stabilization of the resulting allylic radical. Similarly, the BDEs of C-H bonds would vary depending on their location along the nonene chain. These calculated BDEs can be used to estimate the enthalpy change for various hypothetical reactions, such as dehydrochlorination or substitution, providing a first approximation of their thermodynamic feasibility.

Table 2: Hypothetical Bond Dissociation Energies (BDEs) for Selected Bonds in this compound at 298 K

| Bond | BDE (kcal/mol) |

|---|---|

| C2-Cl | 72 |

| C9-Cl | 81 |

| C1-H | 110 |

| C3-H (allylic) | 88 |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. By locating and characterizing transition states, it is possible to elucidate detailed reaction mechanisms and calculate activation energies, which are crucial for understanding reaction rates.

For this compound, a potential reaction of interest is its nucleophilic substitution. Theoretical modeling could be employed to compare the energetics of an SN1 versus an SN2 pathway at both chlorinated centers. The calculations would involve optimizing the geometries of the reactants, products, and the transition state for each pathway. The results would likely indicate that the secondary allylic chloride at C2 is more susceptible to an SN1-type reaction due to the stability of the resulting carbocation, while the primary chloride at C9 might favor an SN2 mechanism.

Table 3: Hypothetical Activation Energies for Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu-)

| Reaction Pathway | Position | Activation Energy (kcal/mol) |

|---|---|---|

| SN1 | C2 | 22 |

| SN2 | C2 | 28 |

| SN1 | C9 | 35 |

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible nine-carbon chain of this compound allows for a large number of possible conformations. Understanding the relative energies of these conformers is important as the dominant conformation can significantly influence the molecule's reactivity and physical properties.

Conformational searches using molecular mechanics or quantum chemical methods can identify the low-energy conformers. For this compound, the dihedral angles around the C-C single bonds would be systematically varied to find the global and local energy minima on the potential energy surface.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal the preferred conformations in different environments (e.g., gas phase vs. solvent) and the rates of interconversion between different conformers.

Table 4: Hypothetical Relative Energies of Selected Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

|---|---|---|

| A (anti) | 180° | 0.00 |

| B (gauche) | 60° | 0.95 |

Machine Learning and AI in Predicting Reactivity and Selectivity

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to chemical problems. For a molecule like this compound, where extensive experimental data may be lacking, ML models can be trained on existing datasets of similar molecules to predict its properties and reactivity.

For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the regioselectivity of addition reactions to the double bond or the site-selectivity of nucleophilic substitution. These models use molecular descriptors (calculated from the molecule's structure) as input to predict a specific outcome. As more computational and experimental data become available, these models can be refined to provide increasingly accurate predictions, accelerating the discovery and optimization of reactions involving this compound.

Advanced Spectroscopic and Chromatographic Characterization in 2,9 Dichloro 1 Nonene Research

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Derivatives

X-ray diffraction stands as a powerful technique for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. This method is invaluable for elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of derivatives of 2,9-dichloro-1-nonene that can be crystallized.

Single Crystal X-ray Diffraction (SC-XRD):

When a suitable single crystal of a this compound derivative is obtained, SC-XRD provides an unambiguous determination of its molecular structure. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The analysis of the positions and intensities of these spots allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For instance, in analogous studies of long-chain dichlorinated alkanes, SC-XRD has been used to determine key structural parameters. While specific data for this compound derivatives is not publicly available, a hypothetical dataset for a crystalline derivative is presented in Table 1 to illustrate the type of information that can be obtained.

Table 1: Illustrative Single Crystal XRD Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Empirical Formula | C12H20Cl2O2 |

| Formula Weight | 267.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 105.2(1) |

| Volume (ų) | 1492.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.189 |

| R-factor (%) | 4.5 |

Note: This data is hypothetical and serves to illustrate the typical parameters obtained from a single crystal XRD experiment.

Powder X-ray Diffraction (PXRD):

In cases where suitable single crystals cannot be grown, powder X-ray diffraction provides valuable structural information from a microcrystalline powder sample. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). While PXRD does not typically yield a complete three-dimensional structure with the same precision as SC-XRD, it provides a characteristic fingerprint of the crystalline phase. mdpi.comnist.gov It can be used to identify the crystalline form, assess sample purity, and determine unit cell parameters. nist.govglsciences.com For derivatives of this compound, PXRD can be employed to monitor phase transitions, identify different polymorphs, and confirm the identity of a synthesized batch against a known standard.

Advanced Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds from complex mixtures. Gas chromatography and high-performance liquid chromatography are particularly powerful in this regard.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. smithers.com It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. libretexts.orgdocbrown.info

Purity Analysis: GC-MS is highly effective for determining the purity of a this compound sample. smithers.com The chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The relative area of each peak can be used to estimate the percentage purity. For chlorinated compounds, the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) in the mass spectrum provides a distinctive signature that aids in the identification of chlorine-containing molecules and their fragments. docbrown.info

Volatile Analysis: This technique is also ideal for identifying and quantifying volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials. The high sensitivity of MS detection allows for the detection of trace-level contaminants.

Table 2: Hypothetical GC-MS Data for the Analysis of a this compound Sample

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |

| 8.54 | This compound | 194/196/198 (M+), 159/161, 123, 81 | 98.5 |

| 4.21 | Dichloromethane (solvent) | 84/86/88, 49/51 | 0.8 |

| 6.78 | Unidentified Impurity | 142, 107, 77 | 0.7 |

Note: The retention times and mass fragments are illustrative and would be specific to the GC-MS conditions and the exact structure of the compound and impurities.

HPLC is a versatile and widely used technique for the separation and quantitative analysis of a broad range of compounds, including those that are not sufficiently volatile for GC analysis. glsciencesinc.com For the quantitative analysis of this compound, a reversed-phase HPLC method is often employed.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. glsciencesinc.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. A UV detector is commonly used for this purpose, as the double bond in this compound will exhibit UV absorbance at a specific wavelength. chromatographyonline.comchromatographyonline.com The choice of wavelength is critical for achieving optimal sensitivity and selectivity.

Table 3: Example HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~ 6.2 min |

Note: These parameters are provided as a typical example and would require optimization for a specific analysis.

Future Research Directions and Unexplored Avenues

Sustainable and Biorenewable Synthesis Approaches

Traditional methods for the synthesis of chlorinated hydrocarbons often rely on harsh reagents and energy-intensive conditions. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to 2,9-dichloro-1-nonene.

One major avenue of exploration lies in biocatalysis, specifically the use of halogenase enzymes. researchgate.net These enzymes can regioselectively halogenate a wide range of organic molecules under mild conditions. researchgate.net Research could focus on identifying or engineering halogenases that can selectively chlorinate a non-activated C-H bond at the 9-position of a 2-chloro-1-nonene precursor. Haloperoxidases, for instance, are known to catalyze halide oxidation with hydrogen peroxide, offering a greener alternative to traditional chlorinating agents. rsc.org Such enzymatic processes would utilize halide salts, oxygen, and flavin adenine dinucleotide (FADH2) cofactors, representing a significant step towards sustainable halogenation. researchgate.net

Another promising approach is the application of visible-light-mediated photoredox catalysis for the halofunctionalization of alkenes. rsc.org This technique has emerged as a powerful and sustainable tool in organic synthesis, enabling the introduction of halogen atoms across unsaturated carbon-carbon bonds under mild conditions. rsc.org Future studies could investigate the dichlorination of 1,8-nonadiene using photocatalytic methods, which could offer high selectivity and reduce the generation of hazardous waste. researchgate.net

Flow Chemistry and Continuous Processing for Efficient Transformations

The transition from traditional batch synthesis to flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better scalability, and increased reaction efficiency. nih.govsemanticscholar.org Applying this technology to the synthesis and transformation of this compound is a critical area for future investigation.

Continuous-flow systems could be designed for the chlorination of paraffin or alkene precursors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. google.comthieme-connect.de This level of control is particularly beneficial for managing highly exothermic reactions and handling potentially hazardous reagents like chlorine gas safely. nih.gov Industrial production of other chlorinated paraffins has already demonstrated the feasibility of continuous processes, which can maximize the utilization of reagents like chlorine and reduce emissions. google.comwikipedia.org

Integration into Advanced Materials Science Research

Halogenated compounds are crucial in materials science for their ability to impart specific properties such as flame retardancy, chemical resistance, and altered polarity. scbt.comchemsec.org The unique structure of this compound makes it an interesting candidate for integration into advanced materials.

Future research could explore the use of this compound as a monomer or co-monomer in polymerization reactions. The terminal alkene group provides a handle for polymerization, while the two chlorine atoms along the backbone could enhance the flame-retardant properties of the resulting polymer. chemsec.org Its incorporation could also increase the chemical resistance and modify the surface properties of materials. scbt.com

Interdisciplinary Applications in Biomedical and Environmental Sciences

The functional group handles of this compound make it a valuable intermediate for synthesizing novel molecules with potential applications in biomedical and environmental research.

In the biomedical field, halogenated compounds are integral to many pharmaceuticals. The chlorine atoms in this compound can serve as reactive sites for introducing other functional groups through nucleophilic substitution, making it a versatile scaffold for building more complex molecular architectures. rroij.com Research could focus on using it as a starting material for the synthesis of new bioactive compounds or probes for studying biological systems.

From an environmental science perspective, this compound could serve as a model compound for studying the fate and transport of long-chain chlorinated hydrocarbons in the environment. nih.govtecamgroup.com Understanding the degradation pathways—both biotic and abiotic—of such molecules is crucial for developing remediation strategies for contaminated sites. nih.gov Its distinct structure would allow for detailed studies on how factors like the position of chlorine atoms and the presence of a double bond influence environmental persistence and bioaccumulation. tecamgroup.comyoutube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,9-Dichloro-1-nonene, and how can reaction conditions be optimized for yield and purity?

- Methodological Approach :

- Step 1 : Begin with a base alkene (e.g., 1-nonene) and employ electrophilic addition or radical chlorination. Use catalysts like FeCl₃ or AlCl₃ to enhance regioselectivity at the 2- and 9-positions .

- Step 2 : Optimize solvent polarity (e.g., dichloromethane vs. hexane) and temperature (0–25°C) to minimize side reactions like polymer formation. Monitor reaction progress via TLC or GC-MS .

- Step 3 : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using NMR (¹H/¹³C) and GC retention times .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H NMR (δ 4.5–6.5 ppm for vinyl protons) and ¹³C NMR (δ 120–140 ppm for sp² carbons). Compare with NIST spectral libraries for halogenated alkenes .

- Infrared (IR) Spectroscopy : Identify C-Cl stretches (550–750 cm⁻¹) and C=C stretches (1650–1680 cm⁻¹). Use attenuated total reflectance (ATR) for liquid samples .

- Mass Spectrometry (MS) : Look for molecular ion clusters (M⁺, M+2, M+4) consistent with two chlorine atoms. Fragmentation patterns should confirm the alkene backbone .

Q. How does the steric and electronic environment influence the stability of this compound under various storage conditions?

- Methodological Approach :

- Stability Testing : Store samples in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via UV-Vis (λ = 200–300 nm) for conjugated diene formation .

- Electronic Effects : Use DFT calculations (e.g., Gaussian) to model electron density at Cl substituents. Correlate with experimental reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the chlorination of 1-nonene to form this compound?

- Methodological Approach :

- Kinetic Studies : Perform time-resolved UV-Vis or in-situ NMR to track intermediate formation. Compare activation energies for Cl addition at different positions using Eyring plots .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and electron localization. Solvent effects can be modeled with COSMO-RS .

Q. How can computational chemistry (e.g., DFT) be applied to predict reaction pathways and intermediate stability in the synthesis of this compound?

- Methodological Approach :

- Reaction Pathway Mapping : Use Gaussian or ORCA to simulate chlorination mechanisms (radical vs. ionic). Compare Gibbs free energy profiles for competing pathways .

- Solvent Modeling : Apply implicit solvent models (e.g., SMD) to predict solvation effects on transition states. Validate with experimental kinetic data .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR chemical shifts) and crystallographic data for this compound derivatives?

- Methodological Approach :

- X-ray Crystallography : Grow single crystals via slow evaporation (hexane/CH₂Cl₂). Refine structures using SHELX and compare bond lengths/angles with DFT-optimized geometries .

- Dynamic NMR : Investigate conformational flexibility (e.g., rotamers) at varying temperatures. Use EXSY experiments to quantify exchange rates between conformers .

Data Presentation and Analysis Guidelines

- Tables : Include retention times (GC), NMR shifts, and computational bond lengths. Use ANOVA for statistical validation of replicate experiments .

- Figures : Highlight reaction mechanisms with ChemDraw, overlay experimental/computed spectra, and annotate crystallographic packing diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.